molecular formula C15H13N3O3 B12720660 Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester CAS No. 88745-33-9

Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester

Cat. No.: B12720660
CAS No.: 88745-33-9
M. Wt: 283.28 g/mol
InChI Key: TZEOSBIKOSZPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester is a complex heterocyclic compound This compound is notable for its unique structure, which includes a fused ring system combining cyclopentane, pyridine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure, is a key step . The reaction conditions often involve the use of catalysts such as ceric ammonium nitrate (CAN) and solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent like dichloromethane (DCM).

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester involves its interaction with specific molecular targets and pathways. For instance, as a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating signal transduction pathways involved in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-4-oxo-,ethyl ester is unique due to its specific combination of functional groups and its potential as a PDE10A inhibitor. This makes it a valuable compound for further research in medicinal chemistry and drug development.

Properties

CAS No.

88745-33-9

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 8-cyano-13-oxo-1,10-diazatricyclo[7.4.0.03,7]trideca-2,7,9,11-tetraene-12-carboxylate

InChI

InChI=1S/C15H13N3O3/c1-2-21-15(20)12-7-17-13-11(6-16)10-5-3-4-9(10)8-18(13)14(12)19/h7-8H,2-5H2,1H3

InChI Key

TZEOSBIKOSZPDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C3CCCC3=CN2C1=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.